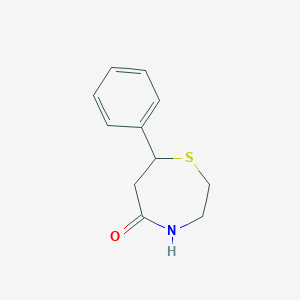

7-Phenyl-1,4-thiazepan-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Phenyl-1,4-thiazepan-5-one is a heterocyclic compound featuring a seven-membered ring containing sulfur and nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-1,4-thiazepan-5-one typically involves the reaction of β-mercaptoethylamine with cinnamic acid derivatives under specific conditions. One common method involves the use of β-mercaptoethylamine and methyl cinnamate, which undergoes cyclization to form the thiazepanone ring .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.

化学反応の分析

Types of Reactions

7-Phenyl-1,4-thiazepan-5-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazepanone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

科学的研究の応用

7-Phenyl-1,4-thiazepan-5-one is a chemical compound featuring a seven-membered ring containing sulfur and nitrogen atoms, known as a thiazepane ring, with a phenyl group attached. Research indicates that compounds containing thiophene and thiazepane rings exhibit various pharmacological effects, including antimicrobial, anti-inflammatory, and analgesic activities.

Scientific Research Applications

This compound has applications in scientific research, including:

- Chemistry Thiazepane derivatives can be used as building blocks for synthesizing more complex compounds, which can be used to develop new materials and catalysts.

- Biology Its structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

- Medicine Thiazepane derivatives have shown promise as therapeutic agents for various diseases, including cancer and infectious diseases.

- Industry This compound can be used to produce specialty chemicals and advanced materials with unique properties.

Potential Therapeutic Mechanisms

Studies of the interactions of 3-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one with biological targets are essential for understanding its pharmacological profile. Such studies typically involve:

- Binding Assays Determining the affinity of the compound for specific proteins or enzymes.

- Cellular Assays Evaluating the compound’s effects on cell growth, differentiation, or death.

- In vivo studies Assessing the compound’s efficacy and toxicity in animal models.

These interactions can help elucidate potential therapeutic mechanisms and guide further development.

Case Studies

- N-Cysteine-Specific Protein Modification: A study has shown that monosubstituted cyclopropenone reagents react selectively with the 1,2-aminothiol groups of N-terminal cysteine residues to give a stable 1,4-thiazepan-5-one linkage under mild, biocompatible conditions .

- Antiviral Activity: Some compounds with 1,2,3-triazole linkers were synthesized and tested for their antiviral activity in TZM-bl cells infected with the HIV-1 NL4-3 virus . Most of the compounds displayed excellent activity with EC50 values ranging from 3.13–16.48 μM against HIV-1 in TZM-bl cells . Among them, the 2-fluoro benzamide compound exhibited high anti-HIV activity and showed very low toxicity .

- Anticancer Activity: Some new 3-substituted quinazolin-4(3H)-ones and 3,4-dihydro-quinazolin-2(1H)-one derivatives are reported to be broad-spectrum antitumor agents . A series of novel quinazoline derivatives containing thiosemicarbazide moiety were also evaluated for their biological activity as antitumor agents .

- Anti-inflammatory Agents: The 6-Arylbenzimidazo [1,2-c]quinazoline derivatives were found to act as tumor necrosis factor alpha (TNF- α) production inhibitors . These compounds were tested for their in vitro ability to inhibit the lipolysaccharide (LPS) induced TNF- α secretion in the human promyelocytic cell line HL-60 .

- Antibacterial Activity: A series of quinazolines derivatives were evaluated for their biological activity on various bacterial cultures . Quinazolinone derivatives were also evaluated for antibacterial activity by cup plate method by measuring the inhibition zone .

作用機序

The mechanism of action of 7-Phenyl-1,4-thiazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

1,3-Thiazepan-4-one: Another seven-membered ring compound with similar structural features but different substitution patterns.

1,3-Thiazin-4-one: A six-membered ring analog with similar biological activity.

1,3-Thiazolidin-4-one: A five-membered ring compound with notable medicinal properties.

Uniqueness

7-Phenyl-1,4-thiazepan-5-one is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties. Its seven-membered ring structure provides a balance between stability and reactivity, making it a versatile scaffold for various applications .

生物活性

7-Phenyl-1,4-thiazepan-5-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiazepane class of compounds, characterized by a seven-membered ring containing both sulfur and nitrogen atoms. The molecular formula is C11H11NOS, with a molecular weight of approximately 215.27 g/mol. Its unique structure allows it to interact with various biological targets, making it a subject of pharmacological research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NOS |

| Molecular Weight | 215.27 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(SN=C1)C(=O)C2=CC=CC=C2 |

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes in the body. Some key mechanisms include:

1. Sedative Effects:

Research indicates that this compound exhibits notable sedative properties. It has been studied for its psychotropic effects, which may involve modulation of GABAergic neurotransmission similar to benzodiazepines.

2. Antimicrobial Activity:

Several studies have reported the antimicrobial effects of thiazepane derivatives. This compound has shown activity against various bacterial strains, suggesting potential as an antimicrobial agent.

3. Anticancer Properties:

Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study 1: Sedative Properties

In a study evaluating the sedative effects of thiazepane derivatives, this compound was administered to animal models. The results demonstrated a significant decrease in locomotor activity compared to controls, indicating effective sedative action.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various thiazepane compounds against Gram-positive and Gram-negative bacteria. This compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

特性

CAS番号 |

2897-03-2 |

|---|---|

分子式 |

C11H13NOS |

分子量 |

207.29 g/mol |

IUPAC名 |

7-phenyl-1,4-thiazepan-5-one |

InChI |

InChI=1S/C11H13NOS/c13-11-8-10(14-7-6-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |

InChIキー |

SYPLAPMRAUXWIJ-UHFFFAOYSA-N |

正規SMILES |

C1CSC(CC(=O)N1)C2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。